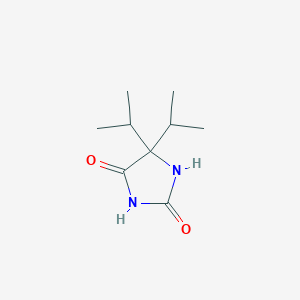

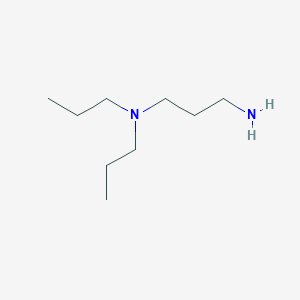

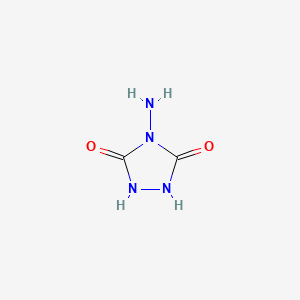

![molecular formula C12H8N2O B1267681 10H-Benzo[b][1,8]naphthyridin-5-one CAS No. 28907-30-4](/img/structure/B1267681.png)

10H-Benzo[b][1,8]naphthyridin-5-one

Übersicht

Beschreibung

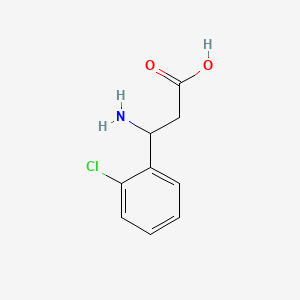

10H-Benzo[b][1,8]naphthyridin-5-one is a unique heterocyclic compound with the molecular formula C12H8N2O . It has a molecular weight of 196.21 g/mol . This compound has gained significant attention in scientific research due to its diverse properties and potential implications in various fields of research and industry.

Synthesis Analysis

The synthesis of 10H-Benzo[b][1,8]naphthyridin-5-one involves the cyclization of 2-anilinonicotinic acids or the corresponding nitriles . Another method involves the annulation of 2-methylcyclohexanone to the appropriate aminopyridinecarboxaldehyde followed by aromatization and oxidation of the methyl group .Molecular Structure Analysis

The InChI code for 10H-Benzo[b][1,8]naphthyridin-5-one is 1S/C12H8N2O/c15-11-8-4-1-2-6-10 (8)14-12-9 (11)5-3-7-13-12/h1-7H, (H,13,14,15) . The canonical SMILES structure is C1=CC=C2C (=C1)C (=O)C3=C (N2)N=CC=C3 .Physical And Chemical Properties Analysis

10H-Benzo[b][1,8]naphthyridin-5-one has a topological polar surface area of 42 Ų . It has a complexity of 266 and a formal charge of 0 . The exact mass and monoisotopic mass are both 196.063662883 g/mol .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Antimicrobial Agents

10H-Benzo[b][1,8]naphthyridin-5-one: derivatives have been explored for their potential as antimicrobial agents. The structural similarity to quinolones, which are potent antibacterial agents, suggests that naphthyridin-5-one compounds could be effective against bacterial infections. Modifications at different positions of the core structure have been studied to enhance antimicrobial activity and reduce toxicity .

Organic Synthesis: Cyclization Reactions

In organic synthesis, these compounds serve as key intermediates in cyclization reactions. The cyclization of 2-anilinonicotinic acids or corresponding nitriles leads to the formation of various substituted 10H-Benzo[b][1,8]naphthyridin-5-ones . These reactions are significant for constructing complex molecular architectures with potential applications in medicinal chemistry .

Material Science: Optoelectronic Materials

Due to their unique electronic properties, naphthyridin-5-ones are investigated for use in optoelectronic materials. They can be incorporated into light-emitting diodes and dye-sensitized solar cells, contributing to the development of more efficient and sustainable energy sources .

Chemical Biology: Molecular Sensors

The naphthyridin-5-one scaffold is utilized in the design of molecular sensors. These compounds can interact with various biological targets, leading to changes in their optical properties. This makes them suitable for sensing applications, such as detecting ions or biomolecules in a biological environment .

Pharmacology: Drug Development

Naphthyridin-5-ones are being investigated for their pharmacological properties. Their ability to modulate biological pathways makes them candidates for drug development, particularly in the treatment of diseases where other heterocyclic compounds have been successful .

Physical Organic Chemistry: Study of Ionization Constants

The study of ionization constants of substituted 10H-Benzo[b][1,8]naphthyridin-5-ones provides valuable insights into their chemical reactivity and stability. These properties are crucial for understanding their behavior in different environments and for designing compounds with desired reactivity profiles .

Supramolecular Chemistry: Host-Guest Systems

In supramolecular chemistry, naphthyridin-5-ones can form host-guest systems due to their ability to self-assemble. These systems have potential applications in drug delivery, where the compound can encapsulate therapeutic agents and release them at targeted sites .

Analytical Chemistry: Chromatographic Analysis

10H-Benzo[b][1,8]naphthyridin-5-one: and its derivatives can be used as standards in chromatographic analysis. Their distinct chemical properties allow for their use in the calibration of analytical instruments and in the development of new analytical methodologies .

Eigenschaften

IUPAC Name |

10H-benzo[b][1,8]naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-11-8-4-1-2-6-10(8)14-12-9(11)5-3-7-13-12/h1-7H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFMSUZBESPPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(N2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90330080 | |

| Record name | 10H-Benzo[b][1,8]naphthyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10H-Benzo[b][1,8]naphthyridin-5-one | |

CAS RN |

28907-30-4 | |

| Record name | NSC187568 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Benzo[b][1,8]naphthyridin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthesis methods for 10H-Benzo[b][1,8]naphthyridin-5-one and its derivatives?

A1: 10H-Benzo[b][1,8]naphthyridin-5-ones are primarily synthesized through the cyclization of N-pyridylanthranilic acids. [] These acids can be prepared via Ullmann condensation of o-halobenzoic acids with substituted 2-aminopyridines in the presence of cupric oxide and anhydrous potassium carbonate. [] The cyclization step can be achieved using various reagents, including:

- Polyphosphoric acid (PPA): PPA is a commonly employed reagent for this cyclization. [, ]

- Concentrated Sulfuric acid (H2SO4): This strong acid can also facilitate the cyclization. []

- Phosphorus oxychloride (POCl3): POCl3 provides an alternative route for the cyclization reaction. []

Q2: What analytical techniques are typically used to characterize 10H-Benzo[b][1,8]naphthyridin-5-one and its derivatives?

A2: Characterization of these compounds relies on a combination of spectroscopic and chromatographic methods. Al-Hadedi et al. [] reported using the following techniques:

- Thin Layer Chromatography (TLC): TLC is employed to monitor reaction progress and assess the purity of synthesized compounds. []

- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups and structural features present in the molecules. []

- Nuclear Magnetic Resonance (NMR): Both proton (1H) and carbon (13C) NMR provide detailed information about the structure and connectivity of atoms within the molecules. []

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis helps determine the molecular weight and elucidate fragmentation patterns, offering insights into the compound's structure. []

Q3: Why are 10H-Benzo[b][1,8]naphthyridin-5-ones and related structures of interest in medicinal chemistry?

A3: Benzonaphthyridine derivatives, including 10H-Benzo[b][1,8]naphthyridin-5-ones, are of considerable interest in medicinal chemistry due to their potential biological activities. Their planar structure contributes to their ability to interact with biological targets. [] While the provided research primarily focuses on synthesis and characterization, previous studies highlight the following biological activities associated with benzonaphthyridine derivatives:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

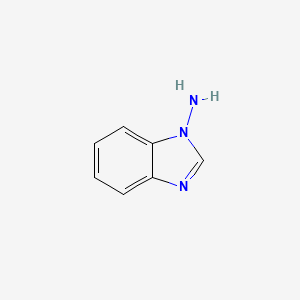

![3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B1267614.png)